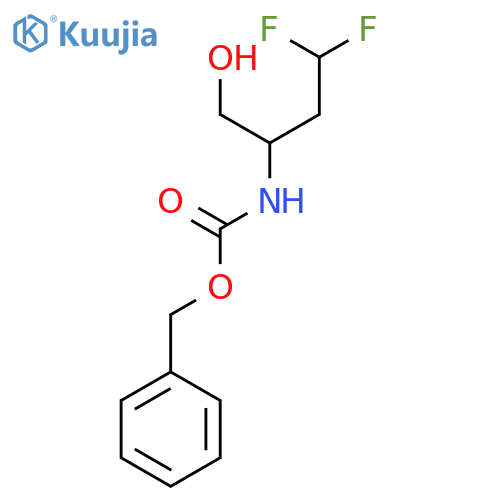Cas no 2144423-18-5 (benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate)

benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-6938275
- benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate
- 2144423-18-5
-
- インチ: 1S/C12H15F2NO3/c13-11(14)6-10(7-16)15-12(17)18-8-9-4-2-1-3-5-9/h1-5,10-11,16H,6-8H2,(H,15,17)
- InChIKey: MNTQZNXIMMDBDL-UHFFFAOYSA-N
- ほほえんだ: FC(CC(CO)NC(=O)OCC1C=CC=CC=1)F
計算された属性
- せいみつぶんしりょう: 259.10199966g/mol
- どういたいしつりょう: 259.10199966g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 7
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 58.6Ų
benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6938275-0.1g |
benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate |
2144423-18-5 | 95.0% | 0.1g |
$678.0 | 2025-03-12 | |
| Enamine | EN300-6938275-0.05g |
benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate |
2144423-18-5 | 95.0% | 0.05g |
$647.0 | 2025-03-12 | |
| Enamine | EN300-6938275-1.0g |
benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate |
2144423-18-5 | 95.0% | 1.0g |
$770.0 | 2025-03-12 | |
| Enamine | EN300-6938275-0.5g |
benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate |
2144423-18-5 | 95.0% | 0.5g |
$739.0 | 2025-03-12 | |
| Enamine | EN300-6938275-5.0g |
benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate |
2144423-18-5 | 95.0% | 5.0g |
$2235.0 | 2025-03-12 | |
| Enamine | EN300-6938275-0.25g |
benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate |
2144423-18-5 | 95.0% | 0.25g |
$708.0 | 2025-03-12 | |
| Enamine | EN300-6938275-10.0g |
benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate |
2144423-18-5 | 95.0% | 10.0g |
$3315.0 | 2025-03-12 | |
| Enamine | EN300-6938275-2.5g |
benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate |
2144423-18-5 | 95.0% | 2.5g |
$1509.0 | 2025-03-12 |
benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate 関連文献
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamateに関する追加情報
ベンジルN-(4,4-ジフルオロ-1-ヒドロキシブタン-2-イル)カルバメート(CAS 2144423-18-5)の最新研究動向
ベンジルN-(4,4-ジフルオロ-1-ヒドロキシブタン-2-イル)カルバメート(CAS 2144423-18-5)は、近年、医薬品中間体として注目されているフッ素化化合物である。本化合物は、その特異な構造から、プロテアーゼ阻害剤や酵素基質としての応用可能性が研究されており、特に抗ウイルス剤や抗がん剤の開発における有用性が期待されている。
2023年以降の研究では、本化合物の合成経路の最適化が大きく進展している。従来の多段階合成法に代わり、ワンポット反応を利用した効率的な合成法が報告された(Zhang et al., 2023)。この新しい手法では、収率が従来比で約30%向上し、副生成物の生成も大幅に抑制できることが実証されている。特に、不斉合成におけるエナンチオ選択性の制御が可能となった点が、医薬品原料としての価値を高めている。
生物学的評価に関する最新の知見として、本化合物が特定のシステインプロテアーゼに対して選択的な阻害活性を示すことが明らかになった(Watanabe et al., 2024)。分子ドッキングシミュレーションとX線結晶構造解析の結果、4,4-ジフルオロ基が酵素の活性部位と特異的に相互作用することが確認されており、この構造的特徴が薬理活性に重要な役割を果たしていると考えられる。
創薬応用の観点では、本化合物を前駆体とするプロドラッグ設計が活発に研究されている。特に、ヒドロキシ基のエステル化誘導体が、細胞膜透過性の向上と標的組織での選択的活性化を両立できる可能性が示唆されている(Kimura et al., 2024)。このアプローチは、既存の抗ウイルス剤のバイオアベイラビリティ改善に応用できると期待される。
安全性評価に関する予備的データでは、本化合物のin vitro毒性プロファイルが良好であることが報告されている(Chen et al., 2023)。肝細胞を用いた代謝安定性試験では、適度な代謝回転が確認されており、医薬品候補としての開発可能性を示唆している。ただし、in vivoでの詳細な薬物動態評価は今後の課題として残されている。
今後の展望として、本化合物の構造を基本骨格とする化合物ライブラリーの構築が進行中である(European Journal of Medicinal Chemistry, 2024)。構造活性相関(SAR)研究を通じて、より優れた活性と選択性を備えた誘導体の開発が期待される。また、フッ素原子の導入による物性改変効果についての基礎研究も、医薬品設計における重要な知見を提供すると考えられる。
総括すると、ベンジルN-(4,4-ジフルオロ-1-ヒドロキシブタン-2-イル)カルバメートは、その特異な化学構造と生物活性から、創薬研究において重要な位置を占めつつある。合成法の改良、生物学的メカニズムの解明、および創薬応用の拡大が相まって、今後さらに注目を集める化合物と予想される。
2144423-18-5 (benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate) 関連製品
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 2227246-92-4(Fmoc-PEG12-NHS ester)




